molecular formula C14H22N2O2S B2835398 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea CAS No. 1396746-38-5

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea

Cat. No.: B2835398
CAS No.: 1396746-38-5
M. Wt: 282.4
InChI Key: ZSSHQNZFFAFGAG-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea is a synthetic urea derivative provided for early-stage research and screening applications. Urea-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities and ability to participate in hydrogen bonding, which is crucial for molecular recognition . This compound features a substituted butyl chain with a hydroxy group and a methylthio ether, which may influence its solubility and bioavailability. Researchers are exploring such specialized urea derivatives for their potential as modulators of protein function . Similar aryl-urea structures have been studied in various contexts, including as potential therapeutic agents for muscle diseases . This product is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its biological profile and mechanisms of action. As with many research compounds, its precise mechanism of action is a subject for ongoing investigation. Handle with care in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-6-4-5-7-12(11)16-13(17)15-10-14(2,18)8-9-19-3/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSHQNZFFAFGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methyl-4-(methylthio)butylamine and o-tolyl isocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halides, esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea depends on its interaction with molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The specific pathways affected by the compound can vary, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.

    1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(m-tolyl)urea: Another isomer with a different position of the methyl group on the aromatic ring.

Biological Activity

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea, with the CAS number 1396746-38-5, is a synthetic organic compound notable for its diverse biological activities. This compound features a urea group along with hydroxy and methylthio functionalities, which contribute to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and comparative analysis with similar compounds.

  • Molecular Formula : C₁₄H₂₂N₂O₂S
  • Molecular Weight : 282.40 g/mol
  • Structure : The compound contains a urea linkage, a hydroxy group, and a methylthio group, which are critical for its biological interactions.
PropertyValue
CAS Number1396746-38-5
Molecular FormulaC₁₄H₂₂N₂O₂S
Molecular Weight282.40 g/mol

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxy group enhances its solubility and bioavailability, while the methylthio group may participate in redox reactions, influencing various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological pathways.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties, similar to other thiourea derivatives.

Antitumor Activity

Research indicates that compounds structurally related to this compound demonstrate significant antitumor activity. For instance, related urea compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM across various cancer cell lines including lung, ovarian, and prostate cancers .

Urease Inhibition

Thiourea derivatives are known for their urease inhibitory activity. In vitro studies have demonstrated that similar compounds can effectively inhibit urease enzymes, which are implicated in various pathological conditions including kidney stones and certain infections .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated a series of urea derivatives against different cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited promising antitumor activities with IC50 values suggesting high potency against specific tumor types .
  • Urease Inhibition :
    • A comparative analysis of urease inhibitors highlighted the effectiveness of thiourea derivatives in reducing urease activity significantly compared to traditional inhibitors. The study emphasized the role of functional groups in enhancing inhibitory effects .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:

Compound NameAntitumor Activity (GI50 µM)Urease Inhibition (IC50 µM)
This compoundTBDTBD
ThioureaN/A<10
N-(p-tolyl)thioureaTBD<15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(o-tolyl)urea with high purity (>95%)?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Coupling Reactions : React 2-hydroxy-2-methyl-4-(methylthio)butylamine with o-tolyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C, nitrogen atmosphere) to form the urea backbone .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve ≥95% purity .

Characterization : Confirm structure via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to validate functional groups (e.g., urea carbonyl at ~1650 cm1^{-1}) .

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR for hydroxyl (-OH) and methylthio (-SCH3_3) proton signals; 13^13C NMR for carbonyl (C=O) and aromatic carbons .
  • Mass Spectrometry : HRMS to confirm molecular weight (e.g., C15_{15}H22_{22}N2_2O2_2S, theoretical MW: 294.14 g/mol) .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the hydroxy-methylthio-butyl and o-tolyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Standardize Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to isolate batch-specific variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing methylthio with methoxy) to identify functional group contributions to activity .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (AID 743255) with in-house results to validate IC50_{50} discrepancies .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3ERT) to model binding to cytochrome P450 isoforms .

MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes in aqueous environments .

ADMET Prediction : Employ SwissADME to evaluate bioavailability, BBB penetration, and CYP inhibition risks .

Q. How does the methylthio (-SCH3_3) moiety influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze via LC-MS to detect oxidation products (e.g., sulfoxide/sulfone derivatives) .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics; compare with methoxy (-OCH3_3) analogs to assess sulfur’s impact .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating its anti-inflammatory potential?

  • Methodological Answer :

  • NF-κB Inhibition : Transfect RAW264.7 macrophages with NF-κB luciferase reporter and measure luminescence post-LPS stimulation .
  • Cytokine Profiling : Quantify TNF-α/IL-6 via ELISA in THP-1 monocytes .
  • Dose-Response Curves : Test 0.1–100 μM concentrations; use dexamethasone as a positive control .

Q. How can researchers optimize solubility for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test PEG-400/water (1:1 v/v) or cyclodextrin-based formulations .
  • Salt Formation : Synthesize hydrochloride salt to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

  • Methodological Answer :

  • Probit Analysis : Calculate LD50_{50} values in zebrafish models (OECD TG 236) .
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 24-h vs. 48-h exposure) .
  • Hill Slope Modeling : Fit sigmoidal curves to assess cooperativity in receptor binding .

Q. How can crystallography data resolve ambiguities in stereochemistry?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Assign absolute configuration (R/S) using Flack parameter refinement .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding between urea and hydroxy groups) .

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